molecular formula C18H23N5O B2685782 N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396858-92-6

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2685782
CAS No.: 1396858-92-6
M. Wt: 325.416
InChI Key: SIUSVUAEIOWKRP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenyl group, a methylpyrimidinyl group, and a piperazine carboxamide moiety

Scientific Research Applications

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperazine core.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is usually attached through a Friedel-Crafts acylation reaction, where an ethylbenzene derivative reacts with the piperazine-pyrimidine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups within the compound are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and pyrimidine-containing compounds.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-3-15-6-4-5-7-16(15)21-18(24)23-10-8-22(9-11-23)17-12-14(2)19-13-20-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUSVUAEIOWKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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